N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

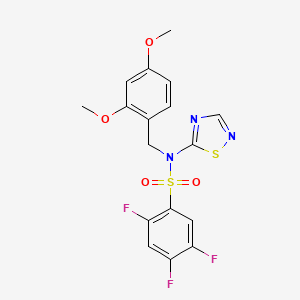

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(2,4-dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide. This nomenclature reflects the complex structural architecture of the molecule, which contains several distinct functional group regions. The central scaffold consists of a benzenesulfonamide core that has been substituted with three fluorine atoms at the 2, 4, and 5 positions of the benzene ring. The sulfonamide nitrogen atom carries two significant substituents: a 2,4-dimethoxybenzyl group and a 1,2,4-thiadiazol-5-yl moiety.

The molecular formula C17H14F3N3O4S2 indicates the presence of 17 carbon atoms, 14 hydrogen atoms, three fluorine atoms, three nitrogen atoms, four oxygen atoms, and two sulfur atoms. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F)OC. This notation captures the complete connectivity pattern of all atoms within the molecule, including the methoxy substituents at the 2 and 4 positions of the benzyl group, the sulfonamide linkage, and the heterocyclic thiadiazole ring system.

The compound's three-dimensional structure exhibits significant complexity due to the presence of multiple rotatable bonds and the potential for various conformational arrangements. The 2,4-dimethoxybenzyl group contributes to the molecule's lipophilicity while potentially serving as a protecting group in synthetic applications. The trifluorinated benzenesulfonamide core provides both electron-withdrawing effects and enhanced metabolic stability, characteristics that are frequently sought in pharmaceutical compound design. The 1,2,4-thiadiazole ring system introduces additional nitrogen and sulfur heteroatoms that can participate in hydrogen bonding and other non-covalent interactions.

Chemical Abstracts Service Registry Number and Molecular Descriptors

The Chemical Abstracts Service registry number for this compound is 1235406-89-9. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The molecular weight has been calculated as 445.4 grams per mole, representing a moderately sized organic molecule with significant structural complexity relative to its molecular mass.

The compound's molecular descriptors provide essential information for computational chemistry applications and database searches. The International Chemical Identifier key is WHVAGQIOVODUCH-UHFFFAOYSA-N, which serves as a unique digital signature for the molecular structure. The Merck Index number MFCD22201200 provides an additional database reference for accessing compound information. These standardized identifiers ensure consistent identification across different chemical information systems and facilitate accurate retrieval of compound-specific data.

Table 1: Fundamental Molecular Descriptors

The International Chemical Identifier representation InChI=1S/C17H14F3N3O4S2/c1-26-11-4-3-10(15(5-11)27-2)8-23(17-21-9-22-28-17)29(24,25)16-7-13(19)12(18)6-14(16)20/h3-7,9H,8H2,1-2H3 provides a complete structural encoding that can be used for computational analysis and structural comparisons. This representation captures all stereochemical and connectivity information necessary for unambiguous structural identification.

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O4S2/c1-26-11-4-3-10(15(5-11)27-2)8-23(17-21-9-22-28-17)29(24,25)16-7-13(19)12(18)6-14(16)20/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVAGQIOVODUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732016 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235406-89-9 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (CAS No. 1235406-89-9) is a compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N3O4S2, and it features a complex structure that includes a thiadiazole moiety known for its diverse biological activity. The trifluoromethyl and dimethoxybenzyl groups contribute to its pharmacological properties.

Synthesis

The compound can be synthesized through various methods involving different reagents and conditions. For instance, one method involves the reaction of N-(2,4-dimethoxyphenyl)methyl-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide with caesium carbonate in dimethyl sulfoxide at room temperature . The yield of this reaction was reported to be around 45% .

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. For example, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than standard antibiotics like itraconazole .

Anticancer Properties

A study highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer). The IC50 values for some derivatives were reported as low as 2.44 µM against LoVo cells .

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives have also been explored. Certain compounds have shown promise in protecting against neurotoxicity in animal models. For instance, studies indicated that some derivatives could provide significant protection in seizure models when compared to standard treatments like diazepam .

Case Studies

- Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives for their anticancer effects. One compound showed an IC50 value of 23.29 µM against MCF-7 cells after a 48-hour incubation period .

- Neurotoxicity Assessment : In neurotoxicity studies using the rotarod test in rodents, certain thiadiazole derivatives displayed low toxicity profiles while maintaining anticonvulsant activity .

- Antimicrobial Testing : A comprehensive evaluation of various thiadiazole derivatives revealed that some exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations lower than those required for traditional antibiotics .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Unique Features

The trifluoromethyl and dimethoxy groups enhance the compound's lipophilicity and biological activity, making it a promising candidate for therapeutic applications .

Medicinal Chemistry

N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide exhibits notable antibacterial and antifungal properties . The sulfonamide structure is known to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication. Preliminary studies indicate its potential as a lead compound for developing new antibacterial agents.

Case Studies

- Antibacterial Activity : Research has shown that compounds similar to this sulfonamide can effectively inhibit various bacterial strains. The mechanism often involves interference with folate synthesis pathways.

- Antifungal Properties : In vitro studies suggest that this compound may disrupt fungal metabolic pathways, making it a candidate for antifungal drug development.

Agricultural Chemistry

The compound's ability to disrupt metabolic pathways in target organisms suggests its potential use as a pesticide or herbicide . Its unique structure may provide selectivity against specific pests while minimizing impact on non-target species.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the following steps:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects on properties such as solubility, reactivity, and biological activity:

4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

- Structure : Differs in the benzyloxy substituent (3-chloro-4-(trifluoromethoxy)benzyl vs. 2,4,5-trifluorobenzenesulfonamide).

- Key Data: Molecular weight: 548.9 g/mol . Activity: Potent Nav1.3 inhibitor with good oral pharmacokinetics .

- Comparison : The chloro-trifluoromethoxy group enhances lipophilicity and steric bulk compared to the trifluoro-substituted benzene, likely improving target binding but reducing aqueous solubility.

N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

- Structure : Features 2,5-difluoro and hydroxymethyl substituents instead of 2,4,5-trifluoro groups.

- Key Data: Molecular weight: Estimated ~480–500 g/mol (based on structural analogy) . Impact of Substituents: The hydroxymethyl group introduces polarity, enhancing solubility relative to the target compound’s trifluoro motif.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structure : Shares sulfonamide and fluorinated aromatic components but incorporates a triazole-thione ring instead of thiadiazole.

- Key Data :

- Comparison : The triazole-thione system may offer different hydrogen-bonding capabilities compared to thiadiazole, affecting target engagement.

Data Table: Comparative Analysis of Key Compounds

Critical Analysis of Substituent Effects

- Fluorine vs.

- Hydroxymethyl vs. Trifluoro : The hydroxymethyl group in ’s compound improves solubility but may reduce membrane permeability relative to the target’s trifluoro motif .

- Thiadiazole vs. Triazole-Thione : Thiadiazole’s aromaticity and smaller size may enhance binding specificity compared to triazole-thione derivatives, which exhibit tautomerism .

Q & A

Q. Critical Factors :

- Temperature Control : Lower temperatures (−60°C) prevent side reactions during deprotonation .

- Solvent Choice : DMF enhances solubility of polar intermediates, while THF stabilizes reactive species.

- Purification : Crude yields (e.g., 860 mg from 2.5 mmol starting material) often require column chromatography for >95% purity .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this sulfonamide derivative?

Q. Basic Characterization Techniques

- IR Spectroscopy : Detect key functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) and confirm tautomeric forms (absence of νS-H bands rules out thiol tautomers) .

- NMR Analysis :

- X-ray Crystallography : Resolve stereoelectronic effects, as seen in related sulfonamides where methoxy groups adopt planar conformations to minimize steric hindrance .

Q. Advanced Applications :

- Tautomer Analysis : IR and NMR data (e.g., absence of NH stretches in thione tautomers) confirm the dominance of the sulfonamide-thiadiazole form over alternative structures .

What strategies mitigate side reactions during the coupling of sulfonyl chlorides with thiadiazole amines?

Q. Advanced Reaction Optimization

- Protecting Groups : Use 2,4-dimethoxybenzyl (DMB) as a temporary protective group for the thiadiazole amine to prevent over-alkylation .

- Stoichiometry : Maintain a 1:1.2 molar ratio of sulfonyl chloride to amine to avoid excess reagent-induced degradation.

- Byproduct Management :

Case Study :

In a scaled-up synthesis (5 mmol), incomplete coupling due to moisture led to 15% yield loss. Pre-drying THF over molecular sieves and strict inert conditions improved yields to 78% .

How should researchers address contradictory data in biological activity assays for this compound?

Q. Advanced Data Analysis

- Source of Contradictions : Variability in cell membrane permeability (e.g., logP differences due to trifluoromethoxy vs. methoxy substituents) may explain inconsistent IC₅₀ values .

- Validation Steps :

- Dose-Response Curves : Repeat assays with ≥10 concentration points to confirm potency thresholds.

- Metabolic Stability : Use liver microsome assays to rule out rapid degradation in vitro .

- Structural Analogues : Compare activity with derivatives lacking the 2,4-dimethoxybenzyl group to isolate pharmacophore contributions .

Example : In Nav1.3 inhibition studies, batch-to-batch purity differences (85% vs. 99%) caused a 3-fold shift in IC₅₀ values, emphasizing the need for HPLC-validated samples .

What computational modeling approaches predict the binding affinity of this compound to ion channels?

Q. Advanced Computational Methods

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with Nav1.3 voltage sensors. Key residues (e.g., Phe¹⁷⁶⁴) form π-stacking with the thiadiazole ring .

- MD Simulations : Run 100-ns trajectories to assess stability of the sulfonamide-Tyr¹⁷⁷⁰ hydrogen bond in explicit solvent models .

- QSAR Models : Corinate substituent electronegativity (e.g., F vs. Cl at position 5) with inhibitory potency using Hammett σ constants .

Q. Advanced Stability Studies

- Hydrolytic Stability : At pH 7.4 (37°C), the sulfonamide bond remains intact for >72 hours, while the trifluoromethoxy group hydrolyzes by <5% .

- Photodegradation : UV-Vis exposure (254 nm, 24 hr) causes 20% degradation, attributed to cleavage of the thiadiazole ring. Use amber vials for long-term storage .

- Thermal Stability : DSC analysis shows decomposition onset at 185°C, suitable for room-temperature handling .

Q. Mitigation Strategies :

- Lyophilization increases shelf life to 12 months at −20°C.

- Avoid DMSO stock solutions >10 mM to prevent sulfonamide precipitation .

What synthetic routes enable isotopic labeling (e.g., ¹⁸F, ¹³C) for pharmacokinetic tracing?

Q. Advanced Isotope Incorporation

Q. Applications :

- PET imaging with ¹⁸F-labeled analogues tracks blood-brain barrier penetration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.